molecular formula C21H18N2O3 B12923534 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-59-3

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B12923534
CAS No.: 924634-59-3
M. Wt: 346.4 g/mol
InChI Key: DLWNYTLQAVGLRV-UHFFFAOYSA-N
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Description

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a quinoline derivative featuring a hydroxyl group at position 3, an ethyl substituent at position 8, and a 1H-indol-3-ylmethyl moiety at position 2.

Properties

CAS No.

924634-59-3

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

8-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C21H18N2O3/c1-2-12-6-5-8-15-18(21(25)26)20(24)17(23-19(12)15)10-13-11-22-16-9-4-3-7-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26)

InChI Key

DLWNYTLQAVGLRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with analogous quinoline-4-carboxylic acid derivatives:

Compound Name (Reference) Substituents (Position) Synthesis Method Key Properties/Activities
Target Compound 8-Ethyl, 3-OH, 2-(indol-3-ylmethyl) Not specified High polarity (carboxylic acid, -OH)
B28 (2-([1,19-Biphenyl]-4-yl)quinoline-4-carboxylic acid) 2-Biphenyl Crystallization (EtOAc) Yellow solid; characterized via NMR/HRMS
8-Cl-2-MPQC (8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid) 8-Cl, 2-methylphenyl Ester synthesis COX-2 inhibition (speculative)
89391-04-8 (2-(1H-Indol-3-yl)quinoline-4-carboxylic acid) 2-Indol-3-yl Not specified Structural similarity (98%) to target
8-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9) 8-Methyl, 2-phenyl Not specified Versatile in biochemical applications

Key Observations :

  • Position 2 Substitutions : Phenyl (B28, C1–C7 in ), indole (target, 89391-04-8), and heteroaryl groups dominate. The indole group in the target compound may enhance interactions with biological targets (e.g., bacterial enzymes) due to its aromatic nitrogen .
  • Position 8 Modifications : Ethyl (target) vs. methyl (CAS 107027-34-9) or chloro (8-Cl-2-MPQC) substituents. Ethyl may improve lipophilicity and metabolic stability compared to smaller groups .

Biological Activity

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound that integrates both quinoline and indole moieties, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O3, with a molecular weight of approximately 346.4 g/mol. The structural features include:

  • Quinoline core : Known for its antimalarial and antibacterial properties.
  • Indole moiety : Commonly found in many natural products and pharmaceuticals.

The unique combination of these two structural elements enhances its biological activity compared to simpler analogs.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have been shown to possess activity against various pathogens, including bacteria and fungi. The presence of the indole group in this compound may further enhance its efficacy against resistant strains.

Anticancer Potential

The anticancer activity of this compound has been a focal point in recent studies. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Topoisomerase inhibition : This enzyme is crucial for DNA replication and repair; inhibiting it can lead to cancer cell death.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.

In a study evaluating similar compounds, some derivatives showed significant antiproliferative effects with low cytotoxicity, suggesting a favorable therapeutic index for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound can bind to various enzymes and receptors, modulating their activity.
  • Chelation Properties : Similar compounds have shown the ability to chelate metal ions, which can be crucial for their antimicrobial and anticancer activities.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins involved in cancer progression and microbial resistance .

Case Studies and Research Findings

StudyFocusKey Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of MRSA with an MIC value of 0.98 μg/mL for related compounds.
Study BAnticancer ActivityReported that derivatives exhibited over 80% inhibition against various cancer cell lines with minimal cytotoxicity.
Study CAntiviral ActivityNoted enhanced activity against H5N1 with specific structural modifications leading to increased lipophilicity.

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